2-[(E)-{[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4,6-dinitrophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(E)-{[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4,6-dinitrophenol is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzoxazole ring, a dinitrophenol group, and a dimethylphenyl group, making it a subject of interest in organic chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-{[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4,6-dinitrophenol typically involves a multi-step process:
Formation of Benzoxazole Ring: The initial step involves the synthesis of the benzoxazole ring through the condensation of o-aminophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of Dimethylphenyl Group:
Formation of Dinitrophenol Group: The final step involves the nitration of the phenol group using a mixture of concentrated nitric acid and sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[(E)-{[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4,6-dinitrophenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in acetic acid.
Major Products Formed
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of amines or hydroxylamines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-[(E)-{[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4,6-dinitrophenol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and materials.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[(E)-{[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4,6-dinitrophenol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, leading to modulation of their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
- 2-[(E)-{[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4-nitrophenol
- 2-[(E)-{[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4,6-dichlorophenol
Uniqueness
2-[(E)-{[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4,6-dinitrophenol is unique due to its combination of a benzoxazole ring, a dinitrophenol group, and a dimethylphenyl group. This unique structure imparts specific chemical and biological properties that distinguish it from similar compounds.
Properties
Molecular Formula |
C22H16N4O6 |
---|---|
Molecular Weight |
432.4 g/mol |
IUPAC Name |
2-[[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]iminomethyl]-4,6-dinitrophenol |
InChI |
InChI=1S/C22H16N4O6/c1-12-3-4-14(7-13(12)2)22-24-18-9-16(5-6-20(18)32-22)23-11-15-8-17(25(28)29)10-19(21(15)27)26(30)31/h3-11,27H,1-2H3 |
InChI Key |
UUYDDNSSVCHSOD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC(=C3)N=CC4=C(C(=CC(=C4)[N+](=O)[O-])[N+](=O)[O-])O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.